3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of nitrophenyl and sulfonyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-amino-N,N-diethyl-4-methoxybenzenesulfonamide with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The nitrophenyl and sulfonyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-N,N-diethyl-4-methoxybenzenesulfonamide: A precursor in the synthesis of the target compound.
N,N-diethyl-4-methoxybenzenesulfonamide: Lacks the nitrophenyl groups but shares the sulfonamide structure.
Uniqueness
3-{bis[(2-nitrophenyl)sulfonyl]amino}-N,N-diethyl-4-methoxybenzenesulfonamide is unique due to the presence of both nitrophenyl and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C23H24N4O11S3 |
---|---|
Molecular Weight |
628.7 g/mol |
IUPAC Name |
3-[bis[(2-nitrophenyl)sulfonyl]amino]-N,N-diethyl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C23H24N4O11S3/c1-4-24(5-2)39(32,33)17-14-15-21(38-3)20(16-17)27(40(34,35)22-12-8-6-10-18(22)25(28)29)41(36,37)23-13-9-7-11-19(23)26(30)31/h6-16H,4-5H2,1-3H3 |
InChI Key |
KVLFPPCAIUAOGE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N(S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.